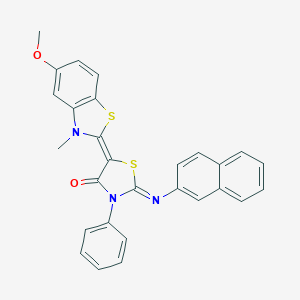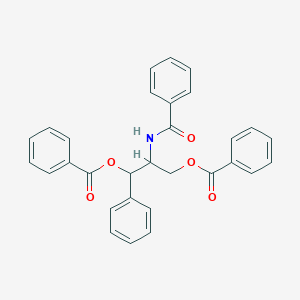![molecular formula C18H13BrCl2N2O3S B412459 N-(4-BROMOPHENYL)-2-{[1-(2,4-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B412459.png)
N-(4-BROMOPHENYL)-2-{[1-(2,4-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}ACETAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-BROMOPHENYL)-2-{[1-(2,4-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}ACETAMIDE is a synthetic organic compound that belongs to the class of acetamides This compound is characterized by the presence of bromine, chlorine, and sulfur atoms, which contribute to its unique chemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-BROMOPHENYL)-2-{[1-(2,4-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. A common synthetic route may involve the following steps:
Formation of the pyrrolidinyl intermediate: This step involves the reaction of 2,4-dichlorophenyl acetic acid with a suitable amine to form the pyrrolidinyl ring.
Introduction of the bromophenyl group: The bromophenyl group is introduced through a nucleophilic substitution reaction using 4-bromophenylamine.
Formation of the final compound: The final step involves the reaction of the pyrrolidinyl intermediate with the bromophenyl group in the presence of a suitable catalyst and solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to ensure high yield and purity of the final product. Advanced techniques like continuous flow reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-BROMOPHENYL)-2-{[1-(2,4-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Sodium iodide, potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(4-BROMOPHENYL)-2-{[1-(2,4-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Studied for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-BROMOPHENYL)-2-{[1-(2,4-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-2-{[1-(2,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}acetamide
- N-(4-fluorophenyl)-2-{[1-(2,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl]sulfanyl}acetamide
Uniqueness
N-(4-BROMOPHENYL)-2-{[1-(2,4-DICHLOROPHENYL)-2,5-DIOXOTETRAHYDRO-1H-PYRROL-3-YL]SULFANYL}ACETAMIDE is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with molecular targets. This uniqueness may result in different biological activities or chemical properties compared to similar compounds.
Properties
Molecular Formula |
C18H13BrCl2N2O3S |
|---|---|
Molecular Weight |
488.2g/mol |
IUPAC Name |
N-(4-bromophenyl)-2-[1-(2,4-dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]sulfanylacetamide |
InChI |
InChI=1S/C18H13BrCl2N2O3S/c19-10-1-4-12(5-2-10)22-16(24)9-27-15-8-17(25)23(18(15)26)14-6-3-11(20)7-13(14)21/h1-7,15H,8-9H2,(H,22,24) |
InChI Key |
GQPFQJRKBBQCAO-UHFFFAOYSA-N |
SMILES |
C1C(C(=O)N(C1=O)C2=C(C=C(C=C2)Cl)Cl)SCC(=O)NC3=CC=C(C=C3)Br |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=C(C=C(C=C2)Cl)Cl)SCC(=O)NC3=CC=C(C=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(4-methoxyphenyl)-1-(4-methylphenyl)-3a,6a-dihydrosprio[1H-furo[3,4-c]pyrrole-3,2'-(1'H)-indene]-1',3',4,6(2'H,3H,5H)-tetrone](/img/structure/B412378.png)
![4,4,7-trimethyl-5-{4-[(4,4,7-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)methyl]benzyl}-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B412382.png)
![4,4'-DIPENTYL [2,2'-BIQUINOLINE]-4,4'-DICARBOXYLATE](/img/structure/B412385.png)
![2,2,4,6-tetramethyl-1-{4-[(2,2,4,6-tetramethyl-1(2H)-quinolinyl)methyl]benzyl}-1,2-dihydroquinoline](/img/structure/B412386.png)
![5-ethyl-4,4-dimethyl-8-trityl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B412387.png)
![phenyl (4E)-1-(2-chlorophenyl)-4-[(2,6-dimethylphenyl)imino]-2-thioxo-1,3-diazaspiro[4.5]decane-3-carboxylate](/img/structure/B412388.png)
![[4-[2-[4-(4-Tert-butylbenzoyl)oxy-3-methylphenyl]propan-2-yl]-2-methylphenyl] 4-tert-butylbenzoate](/img/structure/B412389.png)
![3-methoxy-N-(3-{4-[(3-methoxybenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B412390.png)
![1-[4-[(Z)-butan-2-ylideneamino]oxy-6-(dimethylamino)-1,3,5-triazin-2-yl]-3-[4-nitro-2-(trifluoromethyl)phenyl]sulfonylurea](/img/structure/B412391.png)
![3-O-[2-(benzotriazol-2-yl)-4-methylphenyl] 1-O-[3-(benzotriazol-2-yl)-4-methylphenyl] benzene-1,3-dicarboxylate](/img/structure/B412393.png)

![1-(3-chloro-4-methylphenyl)-4-[[(E)-1-(2,4-dichlorophenyl)-4,4-dimethylpent-1-en-3-yl]amino]-1,3-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B412395.png)
![N-[2,2,2-trichloro-1-(4-fluorophenyl)ethyl]propanamide](/img/structure/B412396.png)

